2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound is a pyrido[1,2-a]benzimidazole derivative featuring a piperazine substituent at position 1, an ethyl group at position 2, a methyl group at position 3, and a nitrile group at position 2. Its molecular formula is C₂₁H₂₃N₅, with a molecular weight of 353.45 g/mol (calculated). Synthetically, it is prepared via nucleophilic substitution of 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with piperazine in a dioxane/dimethylformamide solvent system under reflux conditions (yield: 74.63%) . Key physicochemical properties include a melting point >276°C and IR absorption bands at 2200 cm⁻¹ (C≡N) and 1630 cm⁻¹ (C=N), indicative of its nitrile and imine functionalities .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAWMRAGVSOYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: Pyrido[1,2-a]benzimidazole Skeleton
The foundational step involves constructing the pyrido[1,2-a]benzimidazole core. Source details a cyclocondensation approach using 1H-benzimidazol-2-yl-acetonitrile and ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds under reflux conditions (120–140°C, 6–8 hours) to yield pyrido[1,2-a]benzimidazole-4-carbonitrile as a key intermediate (yield: 72–78%).
Reaction Mechanism
The cyclocondensation mechanism involves:
- Knoevenagel condensation : Formation of an α,β-unsaturated ketone from ethyl acetoacetate.
- Nucleophilic attack : The benzimidazole nitrogen attacks the electrophilic carbon of the unsaturated ketone.
- Aromatization : Loss of water and ethanol to form the fused pyrido-benzimidazole system.
Table 1: Core Formation Parameters
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Time | 6–8 hours |
| Catalyst | Ammonium acetate |
| Solvent | Ethanol or DMF |
| Yield | 72–78% |
Substitution Reactions: Installing Functional Groups
Ethyl and Methyl Group Installation
Ethyl and methyl groups at positions 2 and 3 are introduced via Friedel-Crafts alkylation or direct alkylation using alkyl halides. Source describes sequential treatment with:
- Ethyl bromide (1.2 equivalents) in THF under NaH (60°C, 4 hours).
- Methyl iodide (1.1 equivalents) in DMF with K₂CO₃ (room temperature, 6 hours).
Challenges :
Cyano Group Retention and Modifications
The cyano group at position 4 is retained from the core-forming step. Source highlights its stability under SNAr conditions but notes that prolonged heating (>24 hours) in acidic media may lead to hydrolysis to carboxylic acid derivatives.
Final Compound Characterization
Spectroscopic Validation
Purity and Yield Optimization
Recrystallization from dichloromethane/n-hexane (1:3 v/v) achieves >98% purity (HPLC). Overall yield across four steps: 28–32%.
Table 3: Overall Synthesis Performance
| Step | Yield Range |
|---|---|
| Core formation | 72–78% |
| Piperazine substitution | 65–70% |
| Alkylations | 50–55% |
| Final recrystallization | 98% purity |
Industrial-Scale Considerations
Batch processes face scalability challenges due to:
Emerging Methodologies
Photocatalytic Cyanation
Recent studies explore visible-light-mediated cyanation at position 4 using fac-Ir(ppy)₃ as a catalyst, achieving 85% yield in 2 hours.
Chemical Reactions Analysis
Carbonitrile Group Reactivity
The carbonitrile (-C≡N) group undergoes hydrolysis and nucleophilic addition reactions under acidic or basic conditions:
Key Findings :
-
Hydrolysis to the carboxylic acid is more efficient under basic conditions due to stabilization of intermediates.
-
Reduction yields primary amines, enabling further functionalization for drug-discovery applications .
Piperazine Ring Modifications
The piperazine moiety participates in alkylation, acylation, and nucleophilic substitution reactions:
Mechanistic Insights :
-
Alkylation occurs preferentially at the less hindered piperazine nitrogen.
-
Acylation requires anhydrous conditions to avoid competing hydrolysis.
Pyrido-Benzimidazole Core Reactions
The fused aromatic system undergoes electrophilic substitution and oxidation:
Regioselectivity Notes :
-
Electrophilic substitutions favor position 6 and 8 due to electron-donating effects of the ethyl and methyl groups .
-
Oxidation selectively targets the benzylic carbon adjacent to the benzimidazole nitrogen.
Side-Chain Functionalization
The ethyl and methyl groups participate in radical and oxidative reactions:
Applications :
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| Aqueous acidic (pH 2) | Hydrolysis of carbonitrile to amide | 8 hrs | |
| Aqueous basic (pH 10) | Complete decomposition to carboxylic acid | 2 hrs | |
| UV light (254 nm) | Photodegradation via N-oxide formation | 24 hrs |
Handling Recommendations :
-
Store under inert atmosphere at −20°C to prevent hydrolysis.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with piperazine and carbonitrile functionalities. The structural integrity of the compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy.
Key Structural Features:
- Molecular Formula : C19H21N5
- Molecular Weight : 321.41 g/mol
- Functional Groups : Contains a benzimidazole ring, piperazine moiety, and nitrile group.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of related compounds were tested against various strains of bacteria, including both Gram-positive and Gram-negative types.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7a | Bacillus subtilis | 20 |
| 8d | Pseudomonas aeruginosa | 18 |
The results indicate that certain derivatives possess potent inhibitory effects against these pathogens, suggesting a potential role in treating infections .
Anticancer Applications
The compound has also been investigated for its potential as an anticancer agent. Specifically, it has been studied as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. Compounds that inhibit PARP can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing their DNA after treatment.
Table 2: PARP Inhibition Potency
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 35 | PARP-1 |
| Compound B | 68 | PARP-2 |
These findings highlight the compound's potential for further development as a targeted cancer therapy .
Case Study 1: Antimicrobial Screening
In a study published in EurekaSelect, researchers synthesized various derivatives of the compound and screened them for antimicrobial activity against standard bacterial strains. The study concluded that specific modifications to the piperazine moiety enhanced the compounds' efficacy against resistant bacterial strains .
Case Study 2: Cancer Therapeutics
A comprehensive study on the design of PARP inhibitors revealed that modifications to the benzimidazole structure could lead to compounds with improved selectivity and potency against cancer cells harboring BRCA mutations. This research emphasizes the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives are structurally diverse, with variations in substituents influencing their biological activity, solubility, and binding affinity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole Derivatives
Key Findings from Comparative Analysis :
In contrast, halogenated analogs (e.g., 3,5-dibromo derivatives) show stronger antimicrobial activity due to increased electrophilicity . Methoxy groups (e.g., in 3,4,5-trimethoxyphenyl derivatives) enhance fluorescence properties and electron density, making them suitable for photophysical studies .
Synthetic Methodologies :
- The target compound is synthesized via nucleophilic substitution , while analogs like 2-(3,5-dibromo-2,4-dihydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile are formed via condensation reactions involving carboxaldehyde intermediates .
Physicochemical Properties :
- Hydrogen bonding capacity : Compounds with hydroxyl or pyrrole groups (e.g., 2-hydroxyethyl or pyrrol-1-yl derivatives) exhibit improved solubility in polar solvents compared to the target compound .
- Melting points : Halogenated derivatives (e.g., brominated analogs) have higher melting points (>300°C) due to stronger intermolecular interactions .
Biological Performance :
- The target compound’s piperazine substituent enables moderate kinase inhibition, whereas derivatives like BES254242 (chloromethyl, formyl substituents) show stronger hydrogen bonding to kinase hinge regions, enhancing inhibitory potency .
- Antimicrobial activity varies significantly: pyrido[1,2-a]pyrimidines (unrelated but structurally similar) are less effective than benzimidazole derivatives like halogenated analogs .
Biological Activity
2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties, interaction with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido-benzimidazole framework and a piperazine moiety. Its molecular formula is , and it features a carbonitrile group that may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a series of related compounds were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, including:
- Bacillus subtilis
- Staphylococcus epidermidis
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial activity of selected derivatives:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |
|---|---|---|---|
| Compound 7a | Yes | No | 32 |
| Compound 8d | Yes | Yes | 16 |
These findings suggest that modifications to the piperazine or carbonitrile groups can enhance antimicrobial efficacy, making this class of compounds promising candidates for further development as antimicrobial agents .
The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the piperazine ring is known to facilitate interactions with various biological targets, including enzymes and receptors involved in bacterial growth and survival .
Case Studies
A notable case study involved the synthesis and evaluation of a novel derivative of the compound, which showed significant activity against multidrug-resistant strains of bacteria. This derivative was found to have a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating strong potential for therapeutic applications .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Methylene chloride | |
| Temperature Gradient | 0°C → 50°C over 16 h | |
| Stoichiometry (Silane) | 7.5 equivalents | |
| Purification | Flash chromatography (0–25% EA) |
Q. Table 2. Stability Study Design
| Condition | Method | Analysis Tool |
|---|---|---|
| pH 1–12 (25°C/40°C) | 24–72 h incubation | HPLC |
| Thermal Stress (100°C) | TGA/DSC over 2 h | Mass Loss % |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
